3-[(Oxan-4-ylsulfanyl)methyl]aniline
Overview
Description
3-[(Oxan-4-ylsulfanyl)methyl]aniline is a chemical compound with the molecular formula C12H17NOS and a molecular weight of 223.33 g/mol . It is also known by its systematic name, Benzenamine, 3-[[(tetrahydro-2H-pyran-4-yl)thio]methyl] . This compound is characterized by the presence of an aniline group attached to a sulfanyl-methyl group, which is further connected to an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-ylsulfanyl)methyl]aniline typically involves the reaction of 3-chloromethyl aniline with tetrahydro-2H-pyran-4-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-4-ylsulfanyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines
Scientific Research Applications
3-[(Oxan-4-ylsulfanyl)methyl]aniline has various applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-ylsulfanyl)methyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Oxan-4-ylsulfanyl)methyl]benzenamine
- 4-[(Oxan-4-ylsulfanyl)methyl]aniline
- 2-[(Oxan-4-ylsulfanyl)methyl]aniline
Uniqueness
3-[(Oxan-4-ylsulfanyl)methyl]aniline is unique due to the specific positioning of the oxane ring and sulfanyl-methyl group on the aniline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(oxan-4-ylsulfanylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12H,4-7,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFCAYUNLOGXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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